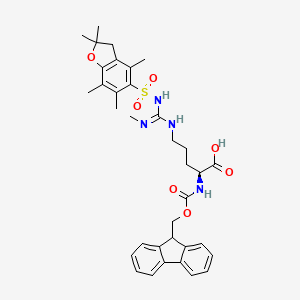
(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt
概要
説明
(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, an azido group on the pentanoic acid chain, and a dicyclohexylammonium salt form. This compound is often used in peptide synthesis and other chemical research applications due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-5-azido-pentanoic acid is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Azido Group: The azido group is introduced by reacting the protected amino acid with sodium azide (NaN3) under suitable conditions.
Formation of the Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the protected amino acid with dicyclohexylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted products.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Di-tert-butyl dicarbonate (Boc2O): Used for protecting the amino group.
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction of the azido group.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Deprotected Amino Acids: Formed from the removal of the Boc protecting group.
科学的研究の応用
(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group serves as a protecting group for the amino group.
Chemical Biology: The azido group can be used in bioorthogonal chemistry, allowing for the selective labeling and modification of biomolecules.
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This makes it a valuable tool in chemical biology and medicinal chemistry.
類似化合物との比較
(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt can be compared with other similar compounds:
(S)-Boc-2-amino-5-azido-hexanoic acid: Similar structure but with a different chain length.
(S)-Boc-2-amino-5-azido-propanoic acid: Similar structure but with a shorter chain length.
(S)-Boc-2-amino-5-azido-butanoic acid: Similar structure but with a different chain length.
These compounds share similar chemical properties but differ in their chain lengths, which can affect their reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structural features, including the Boc protecting group and the azido group, make it a valuable tool in peptide synthesis, chemical biology, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers utilize this compound effectively in their work.
特性
IUPAC Name |
(2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H18N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h11-13H,1-10H2;7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLHOQKPWVJSOZ-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)





![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)




